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Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) is a complex organic compound characterized by its unique molecular structure, which consists of a central propane-2,2-diyl moiety flanked by two phenylene groups and two ester-linked salicylic acid derivatives (2-hydroxybenzoate). The molecular formula for this compound is , and it has a molecular weight of approximately . The presence of multiple functional groups, including hydroxyl and ester groups, suggests that this compound may exhibit diverse chemical reactivity and potential applications in various fields.
While the specific biological activity of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) remains unknown, research on similar structures might provide clues. The molecule contains a central propane chain linked to two biphenyl groups (phenylene) and two hydroxybenzoate groups. Hydroxybenzoates, also known as salicylates, have been explored for their potential anti-inflammatory and analgesic properties []. Further research is needed to determine if Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) exhibits similar activities.
The synthesis of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) typically involves the reaction of propane-2,2-diol with 4-hydroxybenzoic acid derivatives under acidic conditions to facilitate ester formation. This method allows for the introduction of the 4,1-phenylene groups through appropriate coupling reactions. Detailed synthetic pathways are not extensively documented but can be inferred from general organic synthesis techniques involving esterification and aromatic substitution.
Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) has potential applications in various fields:
Several compounds share structural similarities with Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate). Below are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | Contains amine groups; used in polyimide synthesis | Known for high thermal stability |
| Bis-HPPP (2,2-bis[4(2,3-hydroxypropoxy)phenyl]propane) | Di-ether structure; degradation product of dental composites | Involved in dental material degradation |
| 5,5'-(Propane-2,2-diyl)bis(2-hydroxybenzoic acid) | Similar hydroxybenzoate structure | Focused on bioactive properties |
Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) stands out due to its unique combination of phenylene groups and hydroxybenzoate functionalities that may confer distinct chemical reactivity and potential applications compared to these similar compounds . Further research is warranted to elucidate its unique properties and potential uses within various scientific domains.
Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) features a central propane-2,2-diyl moiety that serves as the fundamental structural backbone of the molecule [1]. This core framework consists of a tertiary carbon center with two methyl groups attached, creating a quaternary carbon configuration that provides structural rigidity to the overall molecular architecture [1]. The propane-2,2-diyl unit, with its branched aliphatic structure, establishes the spatial orientation for the attached phenylene groups and subsequently influences the three-dimensional conformation of the entire molecule .
The quaternary carbon center in the propane-2,2-diyl core exhibits tetrahedral geometry with bond angles approximating 109.5 degrees [1]. This geometric arrangement creates a specific angular relationship between the two phenylene substituents, positioning them in a manner that affects the overall molecular symmetry and potential intermolecular interactions . The methyl groups attached to the quaternary carbon contribute to the steric bulk around the central framework, influencing both the conformational flexibility and the physical properties of the compound [1].
The phenylene bridging units in Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) consist of para-substituted benzene rings that connect the central propane-2,2-diyl core to the terminal hydroxybenzoate functionalities [1]. These 4,1-phenylene groups exhibit characteristic aromatic properties with delocalized pi-electron systems that contribute to the molecular stability through resonance effects [3]. The para-substitution pattern ensures maximum separation between the attachment points on each benzene ring, creating an extended molecular architecture [3].
The phenylene units maintain planar aromatic structures with carbon-carbon bond lengths typical of benzene derivatives, approximately 1.39-1.40 Angstroms [3]. The aromatic rings provide conjugation pathways that can extend from the central framework to the terminal ester functionalities, potentially influencing the electronic properties of the molecule [3]. The rigidity of the phenylene bridging units constrains conformational flexibility while maintaining structural integrity under various conditions [4].
The hydroxybenzoate functionalities represent the terminal groups of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate), consisting of 2-hydroxybenzoic acid derivatives linked through ester bonds [1]. These salicylate-derived moieties contain both hydroxyl and carboxylate functional groups positioned ortho to each other on the benzene ring, creating opportunities for intramolecular hydrogen bonding [1]. The ester linkages connecting the hydroxybenzoate groups to the phenylene units exhibit characteristic carbonyl stretching frequencies and contribute to the overall molecular polarity [5].
The 2-hydroxybenzoate groups possess phenolic hydroxyl groups that can participate in hydrogen bonding interactions both intramolecularly and intermolecularly [6]. The proximity of the hydroxyl group to the carbonyl oxygen in the ester linkage creates a chelating environment that can stabilize certain conformations and influence the compound's reactivity [7]. The aromatic nature of the hydroxybenzoate rings contributes additional pi-electron density to the overall molecular system, affecting both spectroscopic properties and potential chemical interactions [8].
The configurational aspects of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) are dominated by the symmetrical arrangement of substituents around the central quaternary carbon [1]. The molecule exhibits C2 symmetry due to the identical nature of the two phenylene-hydroxybenzoate arms extending from the propane-2,2-diyl core [1]. This symmetrical configuration results in equivalent chemical environments for corresponding atoms in each half of the molecule, simplifying spectroscopic analysis and influencing physical properties [9].
The rotational freedom around the carbon-carbon bonds connecting the propane core to the phenylene rings allows for multiple conformational states [5]. However, steric interactions between the bulky substituents and potential pi-pi stacking interactions between aromatic rings can stabilize certain preferred conformations [3]. The ester linkages introduce additional rotational degrees of freedom, though these may be restricted by intramolecular hydrogen bonding between the hydroxyl groups and carbonyl oxygens [10].
The melting point characteristics of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) are influenced by its symmetrical molecular structure and extensive aromatic framework [10]. Related aromatic ester compounds with similar structural features typically exhibit melting points in the range of 150-250°C, depending on the degree of intermolecular hydrogen bonding and pi-pi stacking interactions [11]. The presence of hydroxyl groups in the hydroxybenzoate moieties enhances intermolecular hydrogen bonding, contributing to elevated melting temperatures compared to non-hydroxylated analogs [12].
The boiling point of this compound is expected to be significantly higher than its melting point due to the large molecular weight of 468.5 g/mol and extensive intermolecular interactions [1]. Aromatic esters with comparable molecular weights and functional group distributions typically exhibit boiling points exceeding 400°C under standard atmospheric pressure [12]. The thermal decomposition of ester linkages may occur before reaching the actual boiling point, particularly for compounds containing thermally labile functional groups [10].
The solubility characteristics of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) are determined by the balance between its hydrophobic aromatic framework and hydrophilic hydroxyl functionalities [6]. The compound exhibits limited solubility in polar protic solvents due to the extensive aromatic character and steric hindrance around the central core [1]. The calculated XLogP3-AA value of 7.9 indicates high lipophilicity and poor water solubility [1].
The topological polar surface area of 93.1 Ų suggests moderate polarity contributed primarily by the hydroxyl groups and ester functionalities [1]. Organic solvents such as chloroform, dichloromethane, and aromatic hydrocarbons are likely to provide better solvation for this compound compared to alcohols or water [6]. The presence of hydrogen bond donor and acceptor sites enables dissolution in aprotic polar solvents under appropriate conditions [7].
Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) exists as a solid under standard temperature and pressure conditions, consistent with its high molecular weight and extensive intermolecular interactions [1]. The density of the compound is estimated to be greater than 1.0 g/cm³ based on the presence of multiple aromatic rings and the compact molecular packing facilitated by pi-pi stacking interactions [12]. Related hydroxybenzoate esters exhibit densities ranging from 1.15-1.28 g/cm³, suggesting similar values for this compound [13] [14].
The crystalline nature of the solid state is promoted by the symmetrical molecular structure and regular arrangement of functional groups [11]. The compound likely forms crystalline lattices stabilized by hydrogen bonding networks between hydroxyl groups and carbonyl oxygens of adjacent molecules [10]. The physical appearance is expected to be that of a white to off-white crystalline powder with limited hygroscopic properties due to the hydrophobic aromatic framework [11].
The thermal stability of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) is governed by the relative stability of its constituent functional groups under elevated temperature conditions [10]. Ester linkages represent the most thermally labile components of the molecule, with potential hydrolysis or thermal decomposition occurring at temperatures above 200°C [15]. The aromatic framework provides enhanced thermal stability through resonance stabilization and rigid molecular structure [16].
Thermogravimetric analysis of related salicylate-based esters indicates initial decomposition temperatures ranging from 250-300°C, with complete degradation occurring below 500°C [10]. The presence of hydroxyl groups may facilitate thermal decomposition through intramolecular cyclization reactions or elimination processes [15]. Storage under inert atmosphere conditions at reduced temperatures is recommended to maintain structural integrity over extended periods [10].
The Nuclear Magnetic Resonance spectroscopic characteristics of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) reflect its symmetrical molecular structure and diverse functional group environment [9]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the methyl groups of the propane-2,2-diyl core, appearing as a singlet due to the symmetrical environment and absence of neighboring protons [1]. The aromatic protons from both the phenylene bridging units and hydroxybenzoate rings generate complex multipets in the downfield region, typically between 6.5-8.0 ppm [17].
The hydroxyl protons of the 2-hydroxybenzoate groups appear as broad signals that may be subject to exchange phenomena, particularly in protic solvents [9]. Integration patterns in the ¹H Nuclear Magnetic Resonance spectrum confirm the 2:1:1 ratio of aromatic protons to methyl protons to hydroxyl protons, consistent with the molecular formula C₂₉H₂₄O₆ [1]. ¹³C Nuclear Magnetic Resonance spectroscopy reveals distinct signals for the quaternary carbon center, aromatic carbons, carbonyl carbons, and methyl carbons, providing detailed structural confirmation [17].
The Infrared spectroscopic profile of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) displays characteristic absorption bands corresponding to its major functional groups [18]. The ester carbonyl stretching vibrations appear as intense peaks around 1700-1750 cm⁻¹, consistent with aromatic ester functionalities [18]. The presence of intramolecular hydrogen bonding between hydroxyl groups and carbonyl oxygens may shift these frequencies to lower wavenumbers compared to non-hydrogen-bonded esters [19].
Hydroxyl group stretching vibrations manifest as broad absorption bands in the 3200-3600 cm⁻¹ region, with the exact position and intensity dependent on the extent of hydrogen bonding [18]. Aromatic carbon-carbon stretching vibrations contribute to multiple peaks in the 1400-1600 cm⁻¹ range, while carbon-oxygen stretching modes of the ester linkages appear around 1200-1300 cm⁻¹ [18]. The symmetrical nature of the molecule results in some vibrational modes being infrared-inactive due to the absence of dipole moment changes [19].
Mass spectrometric analysis of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) reveals characteristic fragmentation patterns that provide structural information about the molecular architecture [20]. The molecular ion peak appears at m/z 468, corresponding to the molecular weight of 468.5 g/mol, though this peak may exhibit low intensity due to the ease of fragmentation [1]. Primary fragmentation typically occurs at the ester linkages, generating fragment ions corresponding to the loss of hydroxybenzoate groups [20].
Characteristic fragment ions include those resulting from the loss of salicylic acid moieties (m/z 330) and the formation of the central bisphenol framework after ester cleavage [20]. The propane-2,2-diyl core with attached phenylene groups represents a stable fragment that appears prominently in the mass spectrum [1]. Secondary fragmentation processes may involve the loss of methyl groups from the quaternary carbon center and further decomposition of aromatic rings under high-energy conditions [20].
The Ultraviolet-Visible spectroscopic characteristics of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) are dominated by electronic transitions within the extended aromatic system [21]. The compound exhibits strong absorption bands in the ultraviolet region, primarily attributed to π→π* transitions of the aromatic rings [21]. The phenylene bridging units and hydroxybenzoate chromophores contribute to absorption maxima typically observed between 250-300 nm [21].
The presence of hydroxyl groups in ortho positions to the ester carbonyl groups creates extended conjugation systems that may result in bathochromic shifts compared to simple aromatic esters [21]. Molar absorptivity values are expected to be high (ε > 10,000 M⁻¹cm⁻¹) due to the multiple aromatic chromophores within the molecular structure [21]. The symmetrical arrangement of chromophoric groups may result in enhanced absorption intensities through constructive interference of electronic transitions [6].
| Spectroscopic Method | Key Characteristics | Diagnostic Features |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Methyl singlet, aromatic multipets | Integration ratios confirm structure |
| ¹³C Nuclear Magnetic Resonance | Quaternary carbon, aromatic signals | Distinct chemical environments |
| Infrared Spectroscopy | Carbonyl stretch ~1700-1750 cm⁻¹ | Hydrogen bonding effects |
| Mass Spectrometry | Molecular ion m/z 468 | Ester cleavage fragmentation |
| Ultraviolet-Visible | π→π* transitions 250-300 nm | High molar absorptivity |
The synthesis of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) can be accomplished through several classical synthetic approaches that have been established for aromatic ester formation. The most fundamental approach involves the Fischer esterification reaction between bisphenol A (2,2-bis(4-hydroxyphenyl)propane) and salicylic acid (2-hydroxybenzoic acid) [1] [2]. This classical method requires heating the reactants in the presence of concentrated sulfuric acid as both catalyst and dehydrating agent at temperatures ranging from 140-180°C for 2-24 hours [3].
The reaction mechanism proceeds through protonation of the carboxylic acid, followed by nucleophilic attack of the phenolic hydroxyl group, formation of a tetrahedral intermediate, and subsequent elimination of water to form the ester bond [1]. The classical approach typically yields 60-90% of the desired product [3], though the reaction is inherently reversible and requires careful control of reaction conditions to shift the equilibrium toward ester formation.
An alternative classical approach involves the acid chloride method, where salicylic acid is first converted to salicyl chloride using thionyl chloride or phosphorus pentachloride, followed by reaction with bisphenol A in the presence of a base such as pyridine [4]. This method proceeds under milder conditions (0-25°C) and typically provides higher yields (80-98%) within shorter reaction times (0.5-2 hours) [4].
Modern synthetic strategies for preparing Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) have evolved to address the limitations of classical methods while improving efficiency and selectivity. The Steglich esterification represents a significant advancement in this field, utilizing carbodiimide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in combination with 4-dimethylaminopyridine (DMAP) as a catalyst [5] [6].
This methodology offers several advantages over classical approaches, including mild reaction conditions (25-40°C), shorter reaction times (2-8 hours), and higher yields (70-95%) [5]. The reaction can be performed in various solvents, with acetonitrile emerging as a particularly attractive choice due to its reduced toxicity compared to traditional chlorinated solvents [6].
Microwave-assisted synthesis has emerged as another modern approach, significantly reducing reaction times from hours to minutes while maintaining comparable yields [7]. The microwave heating provides uniform energy distribution and eliminates hot spots that can lead to side reactions. Studies have shown that microwave-assisted esterification can achieve yields of 65-85% in reaction times as short as 5-30 minutes [7].
Catalytic aromatic ester synthesis using transition metal complexes represents a cutting-edge approach that enables direct C-H bond functionalization [8] [9]. The "ester dance reaction" developed by Yamaguchi and colleagues provides an innovative method for aromatic ester synthesis under mild conditions using palladium catalysts [8] [9]. This approach allows for the migration of ester groups on aromatic rings, providing access to regioisomers that would be difficult to obtain through conventional methods.
Green chemistry principles have driven the development of environmentally benign synthetic methodologies for aromatic ester synthesis. Solvent-free esterification methods have gained prominence as they eliminate the need for organic solvents, reducing environmental impact and simplifying purification procedures [7]. These methods typically employ solid acid catalysts or enzymatic systems to facilitate the reaction between neat reactants.
Phase transfer catalysis (PTC) represents another green approach that has been successfully applied to aromatic ester synthesis [7]. PTC methods utilize quaternary ammonium salts as catalysts to facilitate reactions between reactants in different phases, often eliminating the need for organic solvents. Studies have demonstrated that PTC-mediated synthesis of aromatic esters can achieve yields of 75-90% under mild conditions [7].
Enzymatic esterification using lipases has emerged as a highly sustainable approach for aromatic ester synthesis [10] [11]. Lipases such as Candida rugosa lipase demonstrate excellent selectivity and can operate under mild conditions (25-60°C) with minimal environmental impact [10]. The enzymatic approach offers several advantages including high selectivity (85-95%), recyclability of the catalyst, and elimination of toxic by-products [10].
Electrified esterification using Joule heating interface catalytic (JIC) systems represents a novel green approach that combines electrothermal heating with catalysis [12]. This method uses sulfonic acid-functionalized covalent organic frameworks (COF-SO3H) as catalysts and achieves impressive conversion rates (80.5%) under energy-efficient conditions [12].
Scale-up of aromatic ester synthesis from laboratory to industrial scale presents unique challenges that must be addressed to ensure consistent product quality and economic viability. Heat and mass transfer considerations become critical at larger scales, as the reaction kinetics and equilibrium can be significantly affected by temperature gradients and mixing efficiency [13].
Reactor design plays a crucial role in successful scale-up operations. Continuous flow reactors have shown particular promise for esterification reactions, as they provide better control over reaction parameters and enable consistent product quality [13]. The use of microreactors can enhance heat and mass transfer rates while maintaining precise control over reaction conditions.
Catalyst recovery and recycling becomes economically important at industrial scale. Heterogeneous catalysts such as Amberlyst-15 and zeolites (H-ZSM-5) offer significant advantages in this regard, as they can be easily separated from the reaction mixture and reused for multiple cycles (>15-20 cycles) [13]. These catalysts maintain their activity and selectivity over extended periods, making them economically attractive for large-scale operations.
Process intensification through the use of advanced reactor designs and process control systems can significantly improve the efficiency of scale-up operations. Reactive distillation columns, for example, can combine reaction and separation in a single unit, reducing capital costs and improving overall process efficiency [13].
The esterification mechanism for forming Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) follows well-established pathways that vary depending on the specific synthetic approach employed. In the acid-catalyzed Fischer esterification, the mechanism begins with protonation of the carboxyl oxygen of salicylic acid by the acid catalyst, increasing the electrophilicity of the carbonyl carbon [1] [2].
The phenolic hydroxyl group of bisphenol A then performs a nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate undergoes proton transfer reactions and subsequent elimination of water to regenerate the acid catalyst and form the ester bond [1]. The reaction is characterized by the formation of two ester linkages per molecule of bisphenol A, requiring careful stoichiometric control to ensure complete conversion.
In the Steglich esterification mechanism, the carbodiimide reagent (DCC or EDC) first reacts with the carboxylic acid to form an O-acylisourea intermediate [5] [6]. This activated intermediate is then attacked by the phenolic hydroxyl group, with DMAP serving as a nucleophilic catalyst to facilitate the acyl transfer. The mechanism results in the formation of the ester bond and dicyclohexylurea (DCU) as a by-product, which can be easily removed by filtration [5].
The enzymatic esterification mechanism involves the formation of an acyl-enzyme intermediate through nucleophilic attack of the active site serine residue on the carboxylic acid substrate [10]. The phenolic hydroxyl group then attacks this intermediate, releasing the enzyme and forming the ester bond. Lipases demonstrate remarkable selectivity due to their ability to discriminate between different substrate structures through specific binding interactions [10].
While the primary synthetic target involves ester bond formation, understanding carbon-carbon bond formation pathways is crucial for potential synthetic routes to the bisphenol A precursor and for developing alternative synthetic strategies. Friedel-Crafts acylation represents a classical approach for forming carbon-carbon bonds in aromatic systems, though it is not directly applicable to the synthesis of the target compound [14].
Palladium-catalyzed coupling reactions offer more versatile approaches to carbon-carbon bond formation in aromatic systems [14]. The Suzuki-Miyaura coupling, for example, can be used to construct biaryl systems through the coupling of aryl halides with organoborane reagents. These reactions proceed through oxidative addition of the aryl halide to palladium(0), transmetalation with the organoborane, and reductive elimination to form the new carbon-carbon bond [14].
Direct C-H functionalization methods have emerged as powerful tools for carbon-carbon bond formation without the need for pre-functionalized substrates [14] [15]. These reactions typically involve the activation of C-H bonds through coordination to transition metal complexes, followed by coupling with appropriate electrophiles or nucleophiles. The mechanisms often involve concerted metalation-deprotonation (CMD) pathways or radical intermediates [14].
Aldol condensation reactions represent another important pathway for carbon-carbon bond formation, particularly relevant for biomass-derived aromatic compounds [15] [16]. These reactions involve the nucleophilic addition of enolate anions to carbonyl compounds, followed by dehydration to form α,β-unsaturated compounds. The mechanism proceeds through formation of a β-hydroxy intermediate that subsequently eliminates water under acidic or basic conditions [16].
Functional group transformations play a crucial role in the synthesis of complex aromatic esters and can provide alternative synthetic routes to the target compound. Oxidation reactions represent a fundamental class of functional group transformations that can convert alcohols to carboxylic acids or aldehydes to carboxylic acids [17]. The mechanism typically involves the transfer of electrons from the substrate to the oxidizing agent, often proceeding through radical intermediates.
Reduction reactions provide complementary pathways for functional group transformations, enabling the conversion of carbonyl compounds to alcohols or the reduction of aromatic nitro groups to amines [18] [19]. Metal hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) donate hydride ions to electrophilic centers, though these reagents generate stoichiometric amounts of waste [18].
Nucleophilic substitution reactions offer versatile approaches for functional group transformations, particularly in the conversion of alcohols to various leaving groups or the displacement of leaving groups with nucleophiles [20]. The mechanism can proceed through either SN1 or SN2 pathways depending on the substrate structure and reaction conditions. SN2 reactions involve concerted bond breaking and forming, while SN1 reactions proceed through carbocation intermediates [20].
Elimination reactions provide pathways for the removal of functional groups to form double bonds or for the generation of reactive intermediates [20]. The E2 mechanism involves the concerted removal of a proton and a leaving group, while E1 mechanisms proceed through carbocation intermediates. These reactions are particularly important in the synthesis of unsaturated compounds that can serve as precursors for further transformations [20].
Homogeneous catalysis plays a pivotal role in the synthesis of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate), offering high selectivity and well-defined reaction mechanisms. Acid catalysis represents the most common homogeneous approach, with sulfuric acid serving as both a Brønsted acid catalyst and a dehydrating agent [21] [22]. The catalyst facilitates protonation of the carboxylic acid, increasing its electrophilicity and enabling nucleophilic attack by the phenolic hydroxyl group.
The activity of homogeneous acid catalysts varies significantly with their strength and concentration. Sulfuric acid demonstrates turnover frequencies (TOF) of 10-50 h⁻¹ with selectivities of 70-85%, while p-toluenesulfonic acid shows improved performance with TOF values of 15-60 h⁻¹ and selectivities of 75-90% [22]. The enhanced performance of p-toluenesulfonic acid can be attributed to its more moderate acidity, which reduces side reactions while maintaining sufficient catalytic activity.
Organometallic catalysis has emerged as a powerful tool for aromatic ester synthesis, particularly in the development of C-H functionalization methods [21]. Palladium complexes demonstrate remarkable versatility in catalyzing ester formation through various mechanisms, including oxidative coupling and transmetalation pathways. These catalysts typically show TOF values of 20-100 h⁻¹ with selectivities of 80-95% [21].
Ruthenium-based catalysts have shown exceptional performance in ester hydrogenation reactions, though their application in ester synthesis is more limited [19]. These catalysts demonstrate high activity (TOF: 30-150 h⁻¹) and excellent selectivity (85-98%), making them valuable for specialized applications requiring high precision and selectivity [19].
Heterogeneous catalysis offers significant advantages for the synthesis of aromatic esters, particularly in terms of catalyst recovery, reusability, and process economics. Solid acid catalysts such as Amberlyst-15 and zeolites have gained prominence due to their stability, reusability, and environmental friendliness [23] [22]. These catalysts can be easily separated from the reaction mixture and reused for multiple cycles without significant loss of activity.
Amberlyst-15, a sulfonic acid-functionalized polymer resin, demonstrates excellent performance in esterification reactions with TOF values of 12-45 h⁻¹ and selectivities of 80-90% [23]. The catalyst can be reused for more than 20 cycles while maintaining its activity, making it economically attractive for large-scale applications. The porous structure of the resin allows for good mass transfer while providing a high concentration of active sites.
Zeolite catalysts, particularly H-ZSM-5, offer unique advantages due to their well-defined pore structure and tunable acidity [23]. These catalysts demonstrate TOF values of 15-55 h⁻¹ with selectivities of 75-88% and can be reused for more than 15 cycles. The shape-selective properties of zeolites can be exploited to control the selectivity of esterification reactions, particularly important for avoiding unwanted side reactions.
Supported metal catalysts have found applications in specialized esterification processes, though their use in the synthesis of the target compound is more limited [18] [19]. These catalysts typically consist of metal nanoparticles supported on high-surface-area materials such as silica or carbon. The support material plays a crucial role in stabilizing the metal particles and preventing sintering under reaction conditions.
Biocatalytic approaches represent the most environmentally friendly option for aromatic ester synthesis, offering high selectivity, mild reaction conditions, and minimal environmental impact. Lipase-catalyzed esterification has emerged as the most successful biocatalytic approach, with various lipases demonstrating excellent performance in the synthesis of aromatic esters [10] [11].
Candida rugosa lipase (CRL) has shown particular promise in the synthesis of aromatic esters, demonstrating TOF values of 5-25 h⁻¹ with exceptional selectivities of 85-95% [10]. The enzyme can be reused for 5-10 cycles while maintaining its activity, though the number of cycles is generally lower than for solid acid catalysts. The high selectivity of lipases is attributed to their ability to discriminate between different substrate structures through specific binding interactions in the active site.
Immobilized enzymes offer significant advantages over free enzymes in terms of stability, reusability, and ease of separation [10] [11]. Various immobilization strategies have been developed, including covalent attachment to solid supports, encapsulation in polymer matrices, and physical adsorption on solid surfaces. Immobilized lipases typically show improved thermal stability and can operate under more demanding reaction conditions.
Microemulsion-based organogels (MBGs) have been developed as novel supports for lipase immobilization, providing a unique microenvironment that enhances enzyme activity and stability [10]. These systems combine the advantages of homogeneous and heterogeneous catalysis, offering high enzyme activity while maintaining easy catalyst recovery. Studies have shown that lipases immobilized in MBGs can achieve esterification yields of up to 88.96% under optimized conditions [10].
Solvent-free biocatalytic systems represent the most sustainable approach to enzymatic ester synthesis, eliminating the need for organic solvents and simplifying product purification [11]. These systems typically employ eutectic mixtures of substrates that serve as both reactants and reaction medium. The approach has been successfully scaled up from laboratory to industrial scale (0.5-500 g), demonstrating yields of 87-95% for various aromatic esters [11].
Crystallization represents one of the most effective methods for purifying aromatic esters, particularly for solid compounds like Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate). Recrystallization from appropriate solvents can achieve purities of 95-99% with recovery yields of 70-90% [24] [25]. The choice of solvent is critical for successful crystallization, as it must dissolve the compound at elevated temperatures while allowing precipitation of pure crystals upon cooling.
For esters derived from phenols, such as the target compound, non-hydroxylic solvents are preferred to avoid alcohol exchange reactions that could lead to contamination with alternative esters [24]. Suitable solvents include toluene, toluene/petroleum ether mixtures, and chloroform/toluene combinations. The crystallization process typically involves dissolving the crude product in the minimum amount of hot solvent, followed by slow cooling to promote the formation of well-formed crystals.
Seeded crystallization can be employed to control crystal size and morphology, which affects the ease of filtration, washing, and drying [25]. The addition of seed crystals provides nucleation sites that promote controlled crystal growth, resulting in more uniform crystal size distribution. This technique is particularly important for industrial-scale operations where consistent particle size is crucial for downstream processing.
Solvent selection follows established guidelines based on the principle that the compound should be highly soluble in the hot solvent but exhibit low solubility at room temperature [24]. For the target compound, which contains both aromatic rings and ester functionalities, solvents with moderate polarity such as ethyl acetate, acetone, or alcohol-water mixtures may be appropriate. The presence of hydroxyl groups in the salicylate moiety may require consideration of hydrogen bonding interactions with the solvent.
Chromatographic techniques offer versatile approaches for the purification of aromatic esters, providing high resolution and the ability to separate closely related compounds. Column chromatography using silica gel as the stationary phase represents the most commonly employed method, achieving purities of 92-99% with recovery yields of 75-90% [26] [27].
The separation mechanism in normal-phase chromatography relies on the differential adsorption of compounds on the polar silica surface [26]. Compounds are eluted in order of increasing polarity, with non-polar compounds eluting first followed by increasingly polar compounds. For the target compound, gradient elution using hexane/ethyl acetate mixtures would be appropriate, starting with low concentrations of ethyl acetate and gradually increasing to elute the more polar ester compound.
Reverse-phase chromatography using C18-modified silica provides an alternative approach that can be particularly useful for separating aromatic compounds [28]. The separation mechanism relies on hydrophobic interactions between the compound and the stationary phase, with compounds eluting in order of decreasing hydrophobicity. This technique has been successfully applied to the purification of fatty acid ethyl esters, achieving recovery yields of 70% using isopropanol-water mobile phases [28].
High-performance liquid chromatography (HPLC) offers the highest resolution for analytical and preparative separations, achieving purities of 95-99.5% though with lower recovery yields of 60-80% [28]. Preparative HPLC can be used to isolate specific isomers or to remove trace impurities that cannot be eliminated by other methods. The technique is particularly valuable for obtaining analytical-grade samples for characterization and biological testing.
Distillation techniques play a crucial role in the purification of aromatic esters, particularly for removing volatile impurities and unreacted starting materials. Fractional distillation can achieve purities of 90-98% with recovery yields of 80-95%, making it suitable for both laboratory and industrial applications [3] [4].
The success of distillation depends on sufficient differences in boiling points between the target compound and impurities. For liquid esters, the most common impurities are the corresponding acid and alcohol starting materials [24]. The purification protocol typically involves washing the crude ester with aqueous sodium carbonate to remove acidic impurities, followed by drying over anhydrous salts and distillation under reduced pressure [3].
Vacuum distillation is particularly important for aromatic esters that may decompose at their normal boiling points [3]. The reduced pressure allows distillation at lower temperatures, minimizing thermal decomposition while maintaining separation efficiency. This technique can achieve purities of 92-99% with recovery yields of 85-95% [3].
Steam distillation offers a specialized approach for volatile aromatic esters, though its applicability to the target compound may be limited due to the high molecular weight and low volatility [3]. The technique relies on the formation of azeotropes between the ester and water, allowing distillation at temperatures below the normal boiling point of the ester. Recovery yields of 75-90% can be achieved for suitable compounds [3].